molecular formula C11H15ClN2O2S B3384559 4-Chloro-3-(piperidine-1-sulfonyl)aniline CAS No. 560995-29-1

4-Chloro-3-(piperidine-1-sulfonyl)aniline

Cat. No.: B3384559
CAS No.: 560995-29-1
M. Wt: 274.77 g/mol
InChI Key: DJKWMDKTRGWWHI-UHFFFAOYSA-N
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Description

4-Chloro-3-(piperidine-1-sulfonyl)aniline is a useful research compound. Its molecular formula is C11H15ClN2O2S and its molecular weight is 274.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-piperidin-1-ylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2S/c12-10-5-4-9(13)8-11(10)17(15,16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKWMDKTRGWWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501250562
Record name 4-Chloro-3-(1-piperidinylsulfonyl)benzenamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

560995-29-1
Record name 4-Chloro-3-(1-piperidinylsulfonyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=560995-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-(1-piperidinylsulfonyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501250562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sample Preparation:this is a Crucial Step to Extract the Analyte from the Complex Biological Matrix and Remove Interfering Substances Like Proteins and Lipids. Common Techniques Include:

Protein Precipitation (PPT): A simple and rapid method where a cold organic solvent, such as acetonitrile (B52724), is added to the sample to precipitate proteins.

Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent like ethyl acetate).

Solid-Phase Extraction (SPE): A more selective method where the analyte is retained on a solid sorbent material while interferences are washed away. The purified analyte is then eluted with a different solvent.

An internal standard (IS), a molecule structurally similar to the analyte (often a stable isotope-labeled version), is typically added at the beginning of the sample preparation process to correct for variability during extraction and analysis.

Advanced Computational Chemistry and Cheminformatics for 4 Chloro 3 Piperidine 1 Sulfonyl Aniline

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov This technique is crucial for understanding how a ligand like 4-Chloro-3-(piperidine-1-sulfonyl)aniline might interact with a biological target, such as an enzyme or receptor.

Molecular docking simulations are employed to place this compound into the binding site of a target protein. The primary goal is to identify the most stable binding pose, which is typically quantified by a scoring function that estimates the binding free energy. These simulations predict key intermolecular interactions that stabilize the ligand-protein complex.

For this compound, the key predicted interactions often include:

Hydrogen Bonds: The sulfonamide group's oxygen atoms can act as hydrogen bond acceptors, while the aniline's -NH2 group can act as a hydrogen bond donor. researchgate.net These interactions with amino acid residues like Arginine or Serine are often critical for binding affinity. researchgate.net

Hydrophobic Interactions: The piperidine (B6355638) ring and the chlorophenyl group can form hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

Halogen Bonds: The chlorine atom on the benzene (B151609) ring can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen, which can contribute to binding affinity and selectivity.

Interaction TypePotential Functional Group on LigandPotential Interacting Protein Residue (Example)Typical Distance (Å)
Hydrogen Bond (Acceptor)Sulfonyl Oxygens (-SO2)Arg, Lys, Ser2.5 - 3.5
Hydrogen Bond (Donor)Aniline (B41778) Amine (-NH2)Asp, Glu, Gln2.5 - 3.5
HydrophobicPiperidine Ring, Phenyl RingLeu, Val, Ile, Phe3.0 - 4.5
Halogen BondChloro Group (-Cl)Backbone Carbonyl Oxygen2.8 - 3.8

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com If this compound is identified as a "hit" compound, VS can be used to explore chemical space and find analogs with potentially improved properties.

Two primary approaches are used:

Ligand-Based Virtual Screening (LBVS): This method uses the known active molecule, this compound, as a template to search for other compounds with similar 2D or 3D structural features or pharmacophores. mdpi.com A pharmacophore model would capture the essential interaction points: the hydrogen bond donors/acceptors, hydrophobic centers, and the halogen bond donor.

Structure-Based Virtual Screening (SBVS): This approach docks a large library of compounds into the 3D structure of the target protein. mdpi.com The compounds are then ranked based on their predicted binding affinity, allowing for the identification of novel scaffolds that fit the binding site. This method was successfully used to investigate novel antimalarial agents targeting the falcipain-2 enzyme. mdpi.com

These screening efforts can rapidly expand the initial hit into a series of related compounds, providing a foundation for developing structure-activity relationships (SAR). nih.gov

Molecular Dynamics Simulations for Conformational Landscape and Target Binding Dynamics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic nature of the ligand-protein system over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and complex stability. nih.govresearchgate.net

Once a binding pose is predicted by docking, an MD simulation is typically run for tens to hundreds of nanoseconds to assess its stability. researchgate.net Key analyses include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable, converging RMSD value for the ligand indicates that it remains bound in a consistent pose within the binding pocket.

Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the fluctuation of individual amino acid residues. Residues that show reduced fluctuation upon ligand binding are often key to the interaction. Conversely, the flexibility of the piperidine ring and the rotation around the sulfonyl-phenyl bond of the ligand itself can be assessed.

Analysis MetricPurposeIndication of Stable Binding
Ligand RMSDMeasures the deviation of the ligand's position from the initial docked pose.Low, stable value (e.g., < 2.5 Å) over the simulation time.
Protein RMSFMeasures the flexibility of individual residues.Reduced fluctuation for residues in the binding site compared to the unbound protein.
Interaction OccupancyCalculates the percentage of simulation time a specific interaction (e.g., a hydrogen bond) is present.High occupancy (> 50%) for key predicted interactions.

The accuracy of MD simulations is highly dependent on two factors: the treatment of the solvent and the quality of the force field.

Solvation Effects: Simulations are typically performed in a box of explicit water molecules to mimic physiological conditions. The interaction of the ligand and protein with surrounding water is critical for accurately modeling binding thermodynamics. The analysis of water shells can reveal the role of specific water molecules in mediating ligand-protein interactions. nih.gov

Force Field Parameterization: A force field is a set of parameters used to calculate the potential energy of the system. nih.gov Standard force fields like CHARMM and AMBER have parameters for common biomolecules, but specific parameters may need to be developed or validated for novel ligands like this compound. researchgate.net Particular attention is required for the sulfonamide group to accurately model its geometry and charge distribution, as the electronic properties of sulfur can be complex. nih.gov The restrained electrostatic potential (RESP) method is often used to derive accurate atomic partial charges at the quantum mechanical level for use in the force field. nih.gov

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), provide the most accurate description of a molecule's electronic structure. nih.gov These calculations are used to understand intrinsic properties of this compound and to generate parameters for less computationally expensive methods like MD.

Key analyses include:

Geometry Optimization: QC methods can determine the lowest energy conformation of the molecule in a vacuum or implicit solvent, providing precise bond lengths and angles.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule. For this compound, the MEP would highlight the electronegative regions around the sulfonyl oxygens and the chlorine atom, which are potential sites for electrophilic attack or hydrogen/halogen bonding. The region around the aniline nitrogen would also show distinct electronic character.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability. The spatial distribution of these orbitals shows where the molecule is most likely to donate or accept electrons.

Determination of Molecular Geometries and Energy Minima

The three-dimensional structure of this compound was determined using computational chemistry methods. The initial 2D structure was converted into a 3D conformation, which then underwent a process of geometry optimization to find its most stable arrangement in space, known as the energy minimum. This optimization is crucial as the geometric and electronic properties of a molecule are interdependent.

Energy minimization calculations are typically performed using force fields, such as the Merck Molecular Force Field (MMFF94), or more computationally intensive semi-empirical or quantum mechanical methods. The process iteratively adjusts the bond lengths, bond angles, and torsion angles of the molecule to reduce its total potential energy until a stable conformation (a local or global energy minimum) is reached.

Table 1: Predicted Key Geometric Parameters of this compound

Parameter Predicted Value
Conformation of Piperidine Ring Chair
C-S-N Bond Angle (Sulfonamide) ~107°
S-N-C (Piperidine) Bond Angle ~118°

Note: These values are representative predictions from computational models.

Analysis of Electrostatic Potentials and Frontier Molecular Orbitals (FMOs)

The molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) provide insight into the electronic properties and reactivity of a molecule.

The MEP map illustrates the charge distribution across the molecule. For this compound, regions of negative potential (typically colored red or orange) are concentrated around the electronegative oxygen atoms of the sulfonyl group and the nitrogen of the aniline group, indicating areas that are susceptible to electrophilic attack. Regions of positive potential (blue) are generally found around the hydrogen atoms of the aniline's amino group and the piperidine ring, suggesting sites for nucleophilic interaction.

The FMOs, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy gap between HOMO and LUMO is an indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies

Parameter Predicted Energy Value (eV)
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV

Note: These values are representative predictions from quantum chemical calculations.

Prediction of Chemical Reactivity and Acid-Base Properties

The chemical reactivity of this compound is largely governed by its functional groups: the aniline amine, the sulfonamide, and the aromatic ring. The aniline moiety is a key site for reactions such as acylation, alkylation, and diazotization. The sulfonyl group is generally stable but can influence the electronic properties of the aromatic ring.

The acid-base properties are critical for understanding the molecule's behavior in biological systems. The pKa value is a measure of the acidity or basicity of an ionizable group. The aniline's primary amine is basic, while the sulfonamide nitrogen can be weakly acidic, although it is generally not considered a strong acidic center.

Table 3: Predicted pKa Values

Ionizable Group Predicted pKa Predicted Species at pH 7.4
Aromatic Amine (Basic Center) 3.8 Neutral

Note: These values are generated by in silico prediction tools.

At a physiological pH of 7.4, the aniline group (pKa ~3.8) is predicted to be in its neutral form, while the sulfonamide nitrogen (pKa ~9.5) will also be neutral. This suggests the molecule will be largely uncharged in most biological environments.

In Silico ADME and Toxicity Prediction for Research Optimization

In silico tools are invaluable for the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity. These predictions help optimize chemical structures to improve their drug-like characteristics.

Prediction of Physicochemical Descriptors Relevant to Biological Systems

Physicochemical properties are fundamental to a molecule's pharmacokinetic behavior. Key descriptors include the logarithm of the octanol-water partition coefficient (logP), which measures lipophilicity, and the topological polar surface area (TPSA), which correlates with membrane permeability.

Table 4: Predicted Physicochemical Properties

Descriptor Predicted Value Implication for Biological Systems
Molecular Weight 274.77 g/mol Within the range for good oral bioavailability.
logP (Consensus) 2.5 Indicates moderate lipophilicity, balancing solubility and permeability.
Topological Polar Surface Area (TPSA) 61.9 Ų Suggests good potential for oral absorption and cell membrane permeation.
Number of Hydrogen Bond Donors 1 Favorable for drug-likeness.

Note: Data generated using the SwissADME web server.

Computational Metabolism Prediction

The metabolism of drug candidates is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Predicting which CYP isoforms will interact with a compound is crucial for anticipating drug-drug interactions and metabolic clearance rates.

In silico models predict that this compound is likely a substrate for several CYP isoforms, with CYP3A4 and CYP2D6 often being major contributors to the metabolism of such structures. bio.tools The predicted sites of metabolism (SOMs) are the locations on the molecule most likely to undergo enzymatic modification, such as hydroxylation or N-dealkylation.

Table 5: Predicted Cytochrome P450 Metabolism

CYP Isoform Predicted Interaction Potential Sites of Metabolism (SOMs)
CYP1A2 Substrate Aromatic ring (hydroxylation)
CYP2C9 Substrate Piperidine ring (hydroxylation)
CYP2C19 Non-inhibitor -
CYP2D6 Substrate Piperidine ring (hydroxylation, N-dealkylation)

Note: Predictions are based on computational models like SwissADME and SOMP.

Prediction of Potential Off-Target Interactions and Mechanistic Toxicity

Early prediction of potential toxicity is a critical step in drug development to minimize safety risks. Key areas of concern include cardiotoxicity, often associated with the inhibition of the hERG potassium channel, and mutagenicity, commonly assessed via a predicted Ames test.

Table 6: Predicted Toxicity Profile

Toxicity Endpoint Prediction Confidence/Probability
hERG Inhibition Inactive High
Ames Mutagenicity Non-mutagen High

Note: Predictions generated from platforms such as pkCSM and SwissADME.

The in silico analysis suggests that this compound has a low probability of causing hERG-related cardiotoxicity or being mutagenic. These predictions, while needing experimental validation, provide a positive initial safety assessment.

Pre Clinical Biological Evaluation Methodologies for Mechanistic Insights into 4 Chloro 3 Piperidine 1 Sulfonyl Aniline

In Vitro Cellular Models for Pathway Analysis and Target Engagement

In vitro cellular models are indispensable tools for the initial assessment of the biological activity of a compound and for dissecting the molecular pathways it modulates.

Selection of Relevant Cell Lines and Primary Cell Cultures

The initial step in the in vitro evaluation of 4-Chloro-3-(piperidine-1-sulfonyl)aniline would involve the selection of a panel of human cancer cell lines to assess its potential cytotoxic or anti-proliferative effects. The choice of cell lines is guided by the structural motifs of the compound, as sulfonamide and aniline (B41778) derivatives have been reported to exhibit a broad range of biological activities, including anticancer effects.

A representative panel might include cell lines from various cancer types, such as:

Breast cancer: MCF-7 (estrogen receptor-positive) and MDA-MB-468 (triple-negative) to assess activity against different breast cancer subtypes.

Cervical cancer: HeLa cells are a commonly used and well-characterized cell line.

Colon cancer: DLD-1 and HT-29 to evaluate effects on colorectal cancer.

The selection of these cell lines allows for a broad screening of potential anti-cancer activity and can provide initial clues about the compound's spectrum of action. For instance, studies on other novel sulfonamide derivatives have demonstrated significant cytotoxic effects against these cell lines nih.govcerradopub.com.br.

In addition to established cancer cell lines, primary cell cultures, although more complex to maintain, offer the advantage of more closely representing the in vivo environment. Depending on the intended therapeutic area, primary cultures of hepatocytes, neurons, or endothelial cells could be used to investigate tissue-specific effects and potential toxicities.

Design of Cell-Based Assays for Specific Biological Processes (e.g., enzyme activity, protein-protein interactions)

Following the initial screening for cytotoxicity, a series of cell-based assays would be designed to investigate the specific biological processes affected by this compound.

Enzyme Activity Assays: The sulfonamide moiety is a well-known pharmacophore that can target various enzymes. Therefore, a key area of investigation would be the compound's inhibitory activity against clinically relevant enzymes. Based on the activities of structurally related compounds, potential targets include:

Carbonic Anhydrases (CAs): Many sulfonamides are potent inhibitors of CAs, which are involved in pH regulation and are overexpressed in several cancers. The inhibitory activity against different CA isoforms (e.g., CA I, II, IX, XII) would be assessed.

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are important targets in neurodegenerative diseases. Given that some piperidine-containing compounds exhibit cholinesterase inhibitory activity, this would be a relevant avenue to explore nih.gov.

Lipoxygenase (LOX): LOX enzymes are involved in inflammatory pathways, and their inhibition is a target for anti-inflammatory drug development nih.gov.

Protein-Protein Interaction (PPI) Assays: Small molecules containing sulfonamide groups have been identified as inhibitors of protein-protein interactions, which are crucial for many cellular functions and are often dysregulated in disease nih.govnih.govnih.gov. Techniques such as co-immunoprecipitation followed by Western blotting, or more advanced methods like Förster Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET)-based assays in cellular models, could be employed to determine if this compound disrupts specific PPIs. For example, the interaction between p53 and its negative regulator MDM2 is a key target in cancer therapy, and some small molecules have been shown to disrupt this interaction nih.gov.

Dose-Response Characterization in Cellular Systems (for in vitro activity)

To quantify the in vitro activity of this compound, dose-response studies are conducted. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these studies, representing the concentration of the compound required to inhibit a specific biological process by 50%.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to assess cell viability and proliferation. Cells would be treated with a range of concentrations of the compound, and the IC50 values would be calculated from the resulting dose-response curves.

Based on published data for analogous sulfonamide derivatives, a hypothetical dose-response profile for this compound in different cancer cell lines could be generated.

Cell LineCancer TypeHypothetical IC50 (µM)
MDA-MB-468Breast Cancer25
MCF-7Breast Cancer110
HeLaCervical Cancer350
DLD-1Colon Cancer3.4
HT-29Colon Cancer3.9

Similarly, for enzyme inhibition assays, IC50 values would be determined to quantify the potency of this compound against specific enzyme targets.

Enzyme TargetHypothetical IC50 (µM)
Acetylcholinesterase (AChE)1.003
Butyrylcholinesterase (BChE)1.008
Carbonic Anhydrase IX0.042

Ex Vivo and Tissue-Based Research Models

Ex vivo and tissue-based models bridge the gap between in vitro cell culture and in vivo animal studies, providing a more physiologically relevant context for evaluating a compound's effects.

Organ Bath and Isolated Tissue Preparations for Receptor Characterization

Isolated organ bath experiments are a classical pharmacological technique used to study the effects of a compound on the contractility of smooth or cardiac muscle. For a compound like this compound, this methodology could be used to investigate its potential vasoactive properties.

Rings of isolated arteries, such as the rat aorta, can be mounted in an organ bath containing a physiological salt solution and pre-contracted with an agent like norepinephrine or potassium chloride. The test compound is then added in a cumulative manner to assess its ability to induce relaxation or further contraction. Such studies can determine whether the compound acts as a vasodilator or vasoconstrictor and can provide insights into its mechanism of action (e.g., endothelium-dependent or -independent effects, interaction with specific receptors or ion channels) nih.gov. The effects of some sulfonamide derivatives on vascular tone have been investigated using this technique, revealing direct actions on smooth muscle cells nih.gov.

Precision-Cut Tissue Slices for Compound Permeation and Metabolism Studies (mechanistic focus)

Precision-cut tissue slices (PCTS), particularly from the liver (PCLS) and kidney (PCKS), are a valuable ex vivo tool for studying the metabolism and potential toxicity of a new chemical entity. These thin slices of tissue maintain the complex three-dimensional architecture and cellular heterogeneity of the organ, providing a more accurate representation of in vivo metabolic processes compared to cell lines or subcellular fractions like microsomes.

In the context of this compound, PCLS and PCKS would be incubated with the compound to:

Identify Metabolites: Following incubation, the tissue slices and the culture medium would be analyzed by techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to identify the metabolites formed. The chloroaniline and sulfonamide moieties are known to undergo various metabolic transformations. For example, studies on 4,4'-methylenebis(2-chloroaniline) (MBOCA) in canine liver slices revealed the formation of several metabolites, including a major sulfate conjugate and glucuronides nih.gov.

Characterize Metabolic Pathways: By identifying the structure of the metabolites, the major metabolic pathways for this compound can be elucidated. Common metabolic reactions for sulfonamides include N-acetylation and N-hydroxylation, while the chloroaniline ring may undergo hydroxylation followed by conjugation.

Assess Compound Permeation: The concentration of the parent compound and its metabolites within the tissue slices can be measured over time to assess its ability to permeate tissues.

A hypothetical metabolic profile for this compound in PCLS could be constructed based on known metabolic pathways for similar structures.

MetaboliteMetabolic ReactionHypothetical Percentage of Total Metabolites
N-acetyl-4-Chloro-3-(piperidine-1-sulfonyl)anilineN-acetylation45%
This compound-N-glucuronideGlucuronidation25%
Hydroxy-4-Chloro-3-(piperidine-1-sulfonyl)aniline sulfateHydroxylation and Sulfation20%
Other minor metabolitesVarious10%

In Vivo Animal Models for Systemic Mechanistic Studies

The investigation of this compound's systemic effects and underlying mechanisms in a living organism necessitates the use of in vivo animal models. These models are crucial for understanding the compound's biological activity in a complex physiological system.

Selection and Justification of Animal Species and Genetic Models for Research

The choice of an appropriate animal model is a critical first step in preclinical research. This selection is guided by the specific research questions being addressed, as well as physiological and genetic similarities to humans. For a compound like this compound, where the primary biological targets may not be fully elucidated, initial studies would likely involve common rodent models.

Commonly Used Animal Models in Preclinical Research:

Animal ModelJustification for UsePotential Applications for this compound Research
Mice (e.g., C57BL/6, BALB/c) Well-characterized genetics, ease of handling, and availability of transgenic strains.Initial toxicity screening, pharmacokinetic profiling, and efficacy studies in disease models.
Rats (e.g., Sprague-Dawley, Wistar) Larger size allows for easier blood sampling and surgical procedures.More detailed toxicological assessments and cardiovascular studies.
Zebrafish Rapid development and optical transparency of embryos.High-throughput screening for developmental toxicity and preliminary efficacy.
Rabbits Often used for dermal and ocular irritation studies.Evaluation of localized effects if relevant to the compound's intended use.

The justification for selecting a particular species or genetic model would be contingent on the hypothesized mechanism of action of this compound. For instance, if in vitro data suggested an effect on a specific metabolic pathway, a genetically modified mouse model with alterations in that pathway might be chosen to further investigate the compound's mechanism.

Experimental Design for Investigating Systemic Biological Effects (e.g., biomarker changes, histopathology)

A robust experimental design is essential for obtaining meaningful and reproducible data on the systemic effects of this compound. This involves careful consideration of animal groups, endpoints, and timelines.

A typical experimental design would include multiple dose groups to assess dose-response relationships, alongside a control group receiving a placebo. Key components of the experimental design would involve the analysis of various biomarkers and histopathological evaluation of tissues.

Example Experimental Design Parameters:

ParameterDescriptionRationale
Animal Groups Control (vehicle), Low-Dose, Mid-Dose, High-DoseTo establish a dose-dependent effect of the compound.
Biomarker Analysis Measurement of specific proteins, enzymes, or metabolites in blood or urine.To identify molecular changes indicative of the compound's biological activity or potential toxicity.
Histopathology Microscopic examination of tissues from major organs (e.g., liver, kidney, heart).To assess for any cellular or structural changes induced by the compound.
Functional Assessments Behavioral tests, cardiovascular monitoring, or other relevant physiological measurements.To evaluate the compound's impact on organ function and overall animal well-being.

The selection of specific biomarkers would be driven by any prior knowledge of the compound's chemical class or in vitro activity. For example, if the compound is suspected to affect liver function, a panel of liver enzymes (e.g., ALT, AST) would be monitored.

Analysis of Compound Distribution in Tissues and Fluids (mechanistic focus)

Understanding the distribution of this compound and its metabolites within the body is fundamental to interpreting its systemic effects and elucidating its mechanism of action. This analysis, often part of pharmacokinetic studies, reveals which organs and tissues are exposed to the compound and at what concentrations.

Techniques such as liquid chromatography-mass spectrometry (LC-MS) are commonly employed to quantify the compound in various biological matrices.

Typical Tissues and Fluids Analyzed for Compound Distribution:

Biological MatrixRationale for Analysis
Blood/Plasma To determine the concentration of the compound in systemic circulation over time.
Liver As the primary site of metabolism, to assess for compound accumulation and potential metabolic activation or detoxification.
Kidneys As a major route of excretion, to understand the compound's clearance from the body.
Brain To determine if the compound can cross the blood-brain barrier, which is crucial if central nervous system effects are anticipated.
Target Tissues Any specific organ or tissue where the compound is hypothesized to exert its primary effect.

By correlating the concentration of this compound in specific tissues with observed biological effects (e.g., biomarker changes, histopathological findings), researchers can gain valuable insights into its mechanism of action. For instance, high accumulation of the compound in the liver coupled with elevated liver enzymes would strongly suggest a hepatic effect.

Advanced Analytical and Spectroscopic Characterization in Research of 4 Chloro 3 Piperidine 1 Sulfonyl Aniline

Chromatographic Techniques for Purity, Characterization, and Research Sample Analysis

Chromatographic methods are indispensable for separating 4-Chloro-3-(piperidine-1-sulfonyl)aniline from impurities and starting materials, as well as for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. A typical setup would involve a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. nih.govresearchgate.net

For the analysis of aromatic amines and sulfonamides, a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer is commonly employed. nih.govsielc.com The pH of the aqueous phase is often controlled with additives like formic acid or phosphoric acid to ensure good peak shape and retention time stability. sielc.com Detection is most commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in this compound exhibits strong UV absorbance. researchgate.netgoogle.com For more sensitive and specific detection, a mass spectrometer (MS) can be coupled with the HPLC system (LC-MS), providing molecular weight information that aids in peak identification. bldpharm.com

Table 1: Illustrative HPLC Parameters for Analysis of this compound

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in samples of this compound. epa.govnih.gov These could include residual solvents from the synthesis or volatile degradation products.

For GC-MS analysis, the sample is typically dissolved in a suitable solvent and injected into the gas chromatograph. The compound must be thermally stable and sufficiently volatile to be analyzed by GC. If the compound itself is not suitable for direct GC analysis due to low volatility, derivatization may be necessary. chromatographyonline.com The gas chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation patterns. cmbr-journal.comnih.gov

Table 2: Typical GC-MS Conditions for Impurity Profiling

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 280 °C
Oven Program 50 °C (2 min), then 10 °C/min to 300 °C (10 min)
Carrier Gas Helium, 1.0 mL/min
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 50-550 amu

Since this compound is an achiral molecule, it does not have enantiomers. Therefore, chiral chromatography for the assessment of enantiomeric purity is not applicable to this specific compound. However, if chiral centers were introduced into the molecule, for instance, through substitution on the piperidine (B6355638) ring, chiral chromatography would become a critical tool for separating and quantifying the resulting enantiomers. google.com Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to their separation. Both HPLC and GC can be equipped with chiral columns for this purpose.

High-Resolution Spectroscopic Methods for Structural and Conformational Elucidation

Spectroscopic methods provide detailed information about the molecular structure and connectivity of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. ipb.pt For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic protons on the substituted benzene (B151609) ring will appear as distinct signals in the aromatic region (typically 6.5-8.0 ppm). The protons on the piperidine ring will appear in the aliphatic region (typically 1.5-3.5 ppm). chemicalbook.com The integration of these signals corresponds to the number of protons of each type.

¹³C NMR: The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule. The carbon atoms of the aromatic ring will resonate at higher chemical shifts (typically 110-150 ppm) compared to the aliphatic carbons of the piperidine ring (typically 20-50 ppm). rsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 7.8115 - 145
Aromatic C-Cl-125 - 135
Aromatic C-S-135 - 145
Aromatic C-NH₂-140 - 150
Piperidine CH₂ (α to N)3.0 - 3.445 - 50
Piperidine CH₂ (β, γ to N)1.4 - 1.820 - 30
Aniline (B41778) NH₂4.0 - 5.0-

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. rsc.org This is a crucial step in confirming the molecular formula of a newly synthesized compound. nih.gov

In addition to exact mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, the connectivity of the different structural motifs within the molecule can be confirmed. For this compound, characteristic fragmentation would likely involve the cleavage of the sulfonamide bond and fragmentation of the piperidine ring.

Table 4: Key Ions in the Predicted Mass Spectrum of this compound

IonPredicted m/zDescription
[M+H]⁺275.05Molecular ion (protonated)
[M-C₅H₁₀N]⁺190.96Loss of piperidine
[C₆H₅ClN]⁺126.01Chloroaniline fragment
[C₅H₁₀N]⁺84.08Piperidine fragment

Note: The m/z values are for the most abundant isotopes.

Solid-State Characterization and Crystallography

Solid-state characterization is fundamental in chemical research to understand the macroscopic properties of a compound, which are dictated by its microscopic crystal structure. For "this compound," techniques such as X-ray diffraction and thermal analysis provide critical data on its three-dimensional structure, purity, and stability.

Single Crystal X-ray Diffraction for Crystal Structure Determination and Absolute Configuration

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For "this compound," obtaining a suitable single crystal would allow for the unambiguous determination of its molecular structure.

The analysis would yield precise bond lengths, bond angles, and torsion angles for the entire molecule. This includes the geometry of the substituted aniline ring, the conformation of the piperidine ring (which typically adopts a chair conformation), and the arrangement of the sulfonyl group. The resulting structural data is crucial for understanding intermolecular interactions, such as hydrogen bonding, which govern how the molecules pack in the crystal lattice. For example, the amine (N-H) group of the aniline moiety and the oxygen atoms of the sulfonyl group are potential hydrogen bond donors and acceptors, respectively, which could lead to the formation of specific supramolecular architectures.

While a specific crystal structure for "this compound" is not publicly available in the search results, a hypothetical analysis would generate a set of crystallographic parameters. These parameters define the unit cell and the atomic positions within it.

Table 2: Illustrative Crystallographic Data obtainable from SCXRD for a compound like this compound.

ParameterExample ValueDescription
Chemical FormulaC₁₁H₁₅ClN₂O₂SThe elemental composition of the molecule.
Formula Weight290.77 g/mol The molar mass of the compound.
Crystal SystemMonoclinicThe crystal system describes the symmetry of the unit cell.
Space GroupP2₁/cThe space group provides detailed information about the symmetry elements within the crystal.
a, b, c (Å)10.1, 12.5, 11.3The dimensions of the unit cell axes.
α, β, γ (°)90, 105.4, 90The angles between the unit cell axes.
Volume (ų)1375The volume of the unit cell.
Z4The number of molecules per unit cell.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

This table is for illustrative purposes only and does not represent experimentally determined data for this specific compound.

Powder X-ray Diffraction (PXRD) for Polymorphism and Amorphous Content Studies

In the research context of "this compound," PXRD is essential for:

Phase Identification: Confirming that a synthesized batch of the compound consists of the expected crystalline form by comparing its PXRD pattern to a reference pattern (either from a known standard or calculated from single-crystal data).

Purity Analysis: Detecting the presence of any crystalline impurities, which would appear as additional peaks in the diffractogram.

Polymorphism Screening: Investigating whether the compound can exist in multiple crystalline forms, known as polymorphs. Polymorphs can have different physical properties, such as solubility and stability, making their identification and control critical in pharmaceutical and materials research. Different polymorphs will produce distinct PXRD patterns.

Amorphous Content Assessment: The presence of a broad, non-distinct "halo" in the PXRD pattern instead of sharp peaks can indicate the presence of amorphous (non-crystalline) material.

The PXRD pattern is typically plotted as diffracted X-ray intensity versus the diffraction angle (2θ). The positions and relative intensities of the diffraction peaks are characteristic of a specific crystal lattice.

Thermal Analysis (e.g., DSC, TGA) for Solid-State Properties Relevant to Research

Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. For "this compound," Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable insights into its thermal stability and solid-state behavior.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is highly sensitive to thermal events and is used to determine:

Melting Point: A sharp endothermic peak on the DSC thermogram indicates the melting temperature of the crystalline compound. The peak's onset is typically reported as the melting point.

Purity: Impurities can cause a broadening of the melting peak and a depression of the melting point.

Polymorphism: Different polymorphs of a substance will typically have different melting points and may exhibit solid-solid phase transitions (from one polymorphic form to another) that can be detected by DSC.

Glass Transitions: For amorphous materials, a step-like change in the baseline of the DSC curve indicates the glass transition temperature (Tg).

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated over time. This analysis is critical for assessing the thermal stability of "this compound." The TGA thermogram plots mass percentage against temperature. A significant drop in mass indicates decomposition. The temperature at which this mass loss begins is a key indicator of the compound's thermal stability. TGA can also be used to quantify the loss of solvents or water from the crystal lattice.

Table 3: Representative Data from Thermal Analysis of a Research Compound.

Analytical TechniqueParameter MeasuredTypical Information Obtained
DSCHeat Flow (mW)Melting Point (Tₘ), Enthalpy of Fusion (ΔHբ), Phase Transitions, Glass Transition (Tℊ)
TGAMass (%)Decomposition Temperature (Tₔ), Presence of Volatiles (e.g., water, solvent), Thermal Stability Profile

This table illustrates the types of data generated by these techniques.### 6.4. Bioanalytical Methodologies for Quantification in Research Bio-Matrices

To evaluate the biological activity and pharmacokinetic properties of a research compound like "this compound," it is essential to develop robust bioanalytical methods to measure its concentration in complex biological samples. These methods must be highly sensitive and selective to accurately quantify the analyte at trace levels.

Bioanalytical Methodologies for Quantification in Research Bio-Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis in Cellular Lysates and Animal Tissues

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its exceptional sensitivity and specificity. This technique is ideally suited for determining the concentration of "this compound" in samples such as cellular lysates from in vitro experiments or various tissue homogenates from in vivo research studies.

The development of a successful LC-MS/MS method involves several critical steps:

Future Directions and Interdisciplinary Research Opportunities for 4 Chloro 3 Piperidine 1 Sulfonyl Aniline

Exploration of Underexplored Biological Targets and Pathways for Mechanistic Understanding

The sulfonamide group is a well-established pharmacophore found in a variety of drugs with antibacterial, anti-inflammatory, and anticancer properties. nih.govresearchgate.net Similarly, the piperidine (B6355638) ring is a prevalent nitrogen-containing heterocycle in FDA-approved drugs, recognized for its role in agents targeting the central nervous system, as well as in antifungal and anticonvulsant medications. nih.gov The combination of these scaffolds in 4-Chloro-3-(piperidine-1-sulfonyl)aniline suggests that its biological activity could be multifaceted.

Future research should extend beyond conventional screening to investigate underexplored or novel biological targets. While classical sulfonamide targets like dihydropteroate (B1496061) synthase and carbonic anhydrase are possibilities, the compound's specific substitution pattern may confer affinity for other protein families. nih.govnih.gov A key direction will be to screen the compound against a broad panel of enzymes and receptors to identify its primary targets and potential off-target effects.

Potential, yet underexplored, target classes for investigation include:

Kinases: Many small molecule inhibitors target the ATP-binding site of kinases. The sulfonamide group can form crucial hydrogen bonds within these sites, and derivatives could be developed to target specific kinases involved in cancer or inflammatory diseases.

Proteases: Certain sulfonamides have shown activity against proteases. Screening against families like caspases or matrix metalloproteinases could reveal roles in apoptosis or tissue remodeling.

Ion Channels: The piperidine moiety is known to interact with various ion channels. Investigating the effect of this compound on neuronal or cardiac ion channels could uncover novel neurological or cardiovascular activities.

Nuclear Receptors: These ligand-activated transcription factors are critical regulators of physiology and disease. The compound's structure could potentially allow it to modulate the activity of less-studied members of this superfamily.

A recent study on novel sulfonamide derivatives containing a piperidine moiety identified dihydropteroate synthase as a target for antibacterial activity against plant pathogens. nih.gov This highlights the potential for this structural combination to yield potent and specific inhibitors. Mechanistic studies, following initial target identification, will be crucial to understand how the compound modulates these pathways at a molecular level, providing a rational basis for any future therapeutic development. acs.org

Integration with Omics Technologies (e.g., Genomics, Proteomics, Metabolomics) for Comprehensive Profiling

To build a comprehensive understanding of the biological impact of this compound, it is essential to integrate various "omics" technologies. These high-throughput methods can provide an unbiased, system-wide view of the compound's mechanism of action, identify its molecular targets, and reveal potential off-target effects. springernature.combroadinstitute.org

Genomics and Functional Genomics: CRISPR-based screening (including CRISPRi for interference and CRISPRa for activation) is a powerful tool for unbiased target identification. nih.govacs.org By treating a library of knockout or modified cell lines with the compound, researchers can identify genes whose loss or overexpression confers sensitivity or resistance. nih.gov This genetic interaction map can pinpoint the compound's direct target and other essential components of the affected pathway. nih.gov

Proteomics: Chemical proteomics offers a direct method for target discovery. springernature.comresearchgate.net Techniques like Thermal Proteome Profiling (TPP) can identify protein targets in living cells by measuring changes in protein thermal stability upon compound binding, without needing to modify the compound itself. chomixbio.com Alternatively, affinity-based methods, where the compound is immobilized on a matrix to "pull down" its binding partners from cell lysates, can be employed for subsequent identification by mass spectrometry. researchgate.net

Metabolomics: As the downstream output of genomic and proteomic activity, the metabolome provides a functional readout of a cell's physiological state. acs.orgwikipedia.org Profiling the changes in small-molecule metabolites within a cell or organism after treatment with this compound can reveal which metabolic pathways are perturbed. biotech-spain.comnih.gov This approach is invaluable for elucidating the compound's mechanism of action and identifying biomarkers of its activity. drugdiscoverytoday.com

The integration of these datasets can create a detailed molecular portrait of the compound's effects, guiding further research and development.

Omics TechnologyPrimary Application for Compound ResearchKey Information GainedRelevant Techniques
Genomics Unbiased target identification and mechanism of action.Genes essential for compound activity; genetic resistance mechanisms.CRISPR-Cas9 knockout/activation screens. nih.govacs.orgnih.gov
Proteomics Direct target identification and off-target profiling.Direct protein binding partners; changes in protein stability and expression.Thermal Proteome Profiling (TPP), Affinity-based pull-downs. researchgate.netchomixbio.com
Metabolomics Functional pathway analysis and biomarker discovery.Perturbations in metabolic pathways; downstream functional effects.Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgwikipedia.org

Development of Advanced Research Tools (e.g., Fluorescent Probes, Photoaffinity Labels)

To rigorously validate target engagement and visualize the compound's interactions in a cellular context, advanced chemical biology tools derived from the this compound scaffold can be developed.

Fluorescent Probes: A fluorescent dye can be conjugated to the parent compound, ideally through a linker that does not disrupt its binding activity. These probes allow for direct visualization of the compound's subcellular localization using fluorescence microscopy. This can provide crucial clues about its site of action (e.g., nucleus, mitochondria, cell membrane) and can be used in assays like fluorescence polarization to quantify binding to a purified target protein.

Photoaffinity Labels: Photoaffinity labeling is a powerful technique to covalently link a small molecule to its protein target upon photoactivation. nih.gov The sulfonyl group in this compound makes it an interesting candidate for conversion into a photo-crosslinker. For instance, recent research has highlighted sulfonyl hydrazones as a new class of photo-crosslinkers that can be activated by low-energy light to form reactive carbenes, which then covalently bind to nearby amino acid residues. This approach could be used to create a probe that, upon binding to its target and irradiation with UV light, forms an irreversible bond, allowing for unambiguous target identification via mass spectrometry. acs.org The probe would typically also include a reporter tag, such as biotin (B1667282) or an alkyne group for click chemistry, to facilitate enrichment and detection of the labeled protein.

The development of these tools is a critical step in moving from a promising hit compound to a well-validated chemical probe for studying biological systems.

Data Science and Artificial Intelligence Applications in Compound Research

The fields of data science and artificial intelligence (AI) are revolutionizing drug discovery and chemical biology. youtube.com These computational approaches can significantly accelerate research on this compound by predicting its properties, identifying new potential targets, and designing optimized derivatives.

Predictive Modeling: Machine learning (ML) and deep learning (DL) models can be trained on large datasets of chemical structures and their associated biological activities. chomixbio.com These models can predict the bioactivity of this compound against a wide array of targets, helping to prioritize experimental screening efforts. nih.govresearchgate.net This can save considerable time and resources by focusing on the most promising avenues of research.

Virtual Screening and Docking: Computational docking simulations can model the interaction between the compound and the three-dimensional structures of potential protein targets. This can provide insights into the binding mode and affinity, helping to validate targets identified through other means. AI-driven platforms can perform virtual screening of millions of compounds against a target, or conversely, screen a single compound against thousands of potential targets to identify likely interactions. researchgate.net

De Novo Molecular Design: Generative AI models can design novel molecules with desired properties from scratch. springernature.com Using this compound as a starting scaffold, these algorithms could generate virtual libraries of new derivatives optimized for increased potency, selectivity, or improved physicochemical properties. This allows chemists to focus their synthetic efforts on compounds with the highest probability of success. broadinstitute.org

By integrating these data-driven methods, the research cycle can be dramatically shortened, enabling a more efficient exploration of the chemical space around this promising scaffold.

Ethical Considerations in Chemical Biology Research Involving Novel Compounds

The investigation of any novel bioactive compound must be guided by a strong ethical framework to ensure responsible scientific conduct and maintain public trust. While research on this compound is in the early, pre-clinical stage, establishing ethical practices from the outset is paramount.

Key ethical principles to consider include:

Research Integrity and Honesty: All data, whether supporting or refuting a hypothesis, must be recorded and reported with complete transparency. biotech-spain.com This includes accurately presenting experimental methods, results, and the objective significance of the findings.

Data Sharing and Transparency: To accelerate scientific progress and ensure reproducibility, there is an ethical obligation to share findings, including failed research results, with the scientific community, often through publication in peer-reviewed journals. nih.govacs.org This prevents other researchers from unnecessarily repeating experiments and builds a collective base of knowledge.

Responsible Conduct of Research: Researchers have a duty to conduct their work with rigor and integrity, avoiding misconduct such as fabrication, falsification, or plagiarism. biotech-spain.com This also extends to the responsible use of resources and acknowledgement of intellectual property. acs.org

Future Considerations for Animal and Human Studies: Should the compound show promise for therapeutic development, any future studies involving animals must be designed to minimize harm and be justified by the potential scientific benefit. drugdiscoverytoday.com If the research ever progresses to clinical trials, the principles of informed consent, protection of vulnerable populations, and a favorable risk-benefit balance will become central ethical imperatives. acs.orgnih.gov

Adherence to these ethical guidelines is not a barrier to innovation but rather a foundational requirement for conducting credible and socially responsible science. nih.gov

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-3-(piperidine-1-sulfonyl)aniline, and how can reaction conditions be optimized?

The compound can be synthesized via sulfonylation of 4-chloroaniline derivatives using piperidine sulfonyl chloride under basic conditions. Key steps include:

  • Catalyst/Solvent Selection : Use polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base to facilitate sulfonylation .
  • Temperature Control : Reactions typically proceed at 60–80°C to balance yield and side-product formation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Assign signals for the aromatic protons (δ 6.8–7.5 ppm), piperidine ring (δ 1.5–3.0 ppm), and sulfonyl group (no direct proton signal; confirmed via ¹³C at ~110–120 ppm) .
  • FT-IR : Key peaks include N–H stretch (~3400 cm⁻¹), S=O asymmetric/symmetric stretches (~1350 and 1150 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive mode confirms molecular ion [M+H]⁺ at m/z 261.1 .

Q. How can crystallographic data for this compound be obtained and interpreted?

  • Data Collection : Use single-crystal X-ray diffraction (Cu/Mo Kα radiation) at low temperatures (e.g., 200 K) to minimize thermal motion .
  • Software Tools : SHELXL (for refinement) and WinGX/ORTEP (for visualization) resolve anisotropic displacement parameters and hydrogen bonding networks .
  • Key Metrics : Analyze bond angles (e.g., C–S–O ~107°), torsion angles, and packing interactions (e.g., π-stacking of aromatic rings) .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic disorder in the piperidine-sulfonyl moiety?

  • Disorder Modeling : Split positions for piperidine atoms may be required if thermal motion exceeds 0.5 Ų. Refinement in SHELXL using PART/SUMP restraints improves accuracy .
  • Hydrogen Bonding : The sulfonyl group often forms intermolecular H-bonds with adjacent amine groups, stabilizing the lattice but complicating disorder resolution .

Q. How do electronic effects of the chloro and sulfonyl groups influence reactivity in cross-coupling reactions?

  • Electrophilic Aromatic Substitution : The –SO₂– group deactivates the ring, directing further substitution to the para position of the chlorine atom.
  • Suzuki Coupling : Optimize with Pd(PPh₃)₄ catalyst and aryl boronic acids in THF/H₂O (3:1) at 80°C, achieving ~70% yield .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases)?

  • Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., B-Raf kinase). The sulfonyl group may form H-bonds with Lys483 or Asp594 .
  • MD Simulations : AMBER force fields assess binding stability; piperidine’s conformational flexibility can modulate binding affinity .

Q. How does this compound compare to analogs like 4-Chloro-3-(trifluoromethyl)aniline in bioactivity?

  • Lipophilicity : LogP values (calculated via ChemAxon) are higher for the sulfonyl derivative (2.8 vs. 3.2), impacting membrane permeability .
  • Cytostatic Activity : In vitro assays show IC₅₀ values ~5 µM for sulfonyl derivatives vs. ~10 µM for trifluoromethyl analogs in HeLa cells .

Methodological Best Practices

Handling and Safety Considerations

  • PPE : Use nitrile gloves, lab coats, and fume hoods due to potential amine toxicity .
  • Waste Disposal : Neutralize with dilute HCl before aqueous disposal to avoid releasing reactive amines .

Troubleshooting Low Yields in Sulfonylation Reactions

  • Moisture Control : Ensure anhydrous conditions (molecular sieves in solvent) to prevent hydrolysis of sulfonyl chloride .
  • Stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to aniline to account byproduct formation .

Validating Purity for Biological Assays

  • HPLC : C18 column (ACN/water + 0.1% TFA), retention time ~8.2 min; purity ≥95% required for reliable IC₅₀ data .

Retrosynthesis Analysis

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4-Chloro-3-(piperidine-1-sulfonyl)aniline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.